molecular formula C6H14ClNO B1386426 Tetrahydropyran-2-ylmethylamine hydrochloride CAS No. 683233-12-7

Tetrahydropyran-2-ylmethylamine hydrochloride

Cat. No.: B1386426
CAS No.: 683233-12-7
M. Wt: 151.63 g/mol
InChI Key: NGHRATGQJXKQIQ-UHFFFAOYSA-N
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Description

Tetrahydropyran-2-ylmethylamine hydrochloride is an organic compound with the molecular formula C6H14ClNO. It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropyran-2-ylmethylamine hydrochloride typically involves the reaction of tetrahydropyran with formaldehyde and ammonium chloride. The process can be summarized as follows:

    Formation of the Intermediate: Tetrahydropyran reacts with formaldehyde to form a hydroxymethyl intermediate.

    Amination: The intermediate is then treated with ammonium chloride to introduce the amine group, resulting in the formation of tetrahydropyran-2-ylmethylamine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine compounds.

Scientific Research Applications

Tetrahydropyran-2-ylmethylamine hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which tetrahydropyran-2-ylmethylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

Comparison with Similar Compounds

    Tetrahydrofuran-2-ylmethylamine: Similar structure but with a furan ring instead of a pyran ring.

    Piperidine-2-ylmethylamine: Contains a piperidine ring instead of a pyran ring.

    Morpholine-2-ylmethylamine: Contains a morpholine ring instead of a pyran ring.

Uniqueness: Tetrahydropyran-2-ylmethylamine hydrochloride is unique due to the presence of the tetrahydropyran ring, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

oxan-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-6-3-1-2-4-8-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHRATGQJXKQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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